molecular formula C11H10F2N2O2S2 B12218262 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12218262
M. Wt: 304.3 g/mol
InChI Key: KSTVTTFNMLJMNA-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,4-d]imidazole core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α-haloketones. The introduction of the 2,4-difluorophenyl group can be accomplished through nucleophilic aromatic substitution reactions using 2,4-difluorobenzene derivatives. The thiol and dioxide functionalities are introduced in subsequent steps through oxidation and thiolation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The dioxide functionality can be reduced to the corresponding sulfide.

    Substitution: The aromatic fluorine atoms can be substituted with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the aromatic and heterocyclic moieties can interact with various receptors and enzymes, affecting their activity and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide can be compared with other similar compounds, such as:

    Thieno[3,4-d]imidazole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system

    Fluorinated aromatic compounds: Compounds with fluorine atoms on the aromatic ring exhibit unique chemical and biological properties due to the electron-withdrawing nature of fluorine. The 2,4-difluorophenyl group in the target compound contributes to its reactivity and biological activity.

    Thiols and disulfides: Compounds containing thiol or disulfide groups are known for their redox properties and ability to form covalent bonds with proteins. The thiol group in the target compound plays a crucial role in its mechanism of action and biological activities.

Properties

Molecular Formula

C11H10F2N2O2S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C11H10F2N2O2S2/c12-6-1-2-9(7(13)3-6)15-10-5-19(16,17)4-8(10)14-11(15)18/h1-3,8,10H,4-5H2,(H,14,18)

InChI Key

KSTVTTFNMLJMNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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